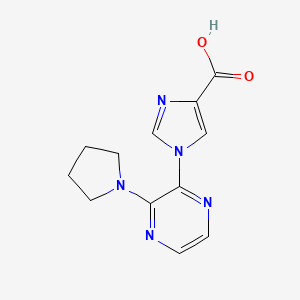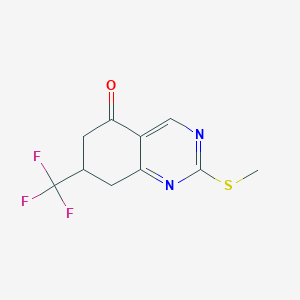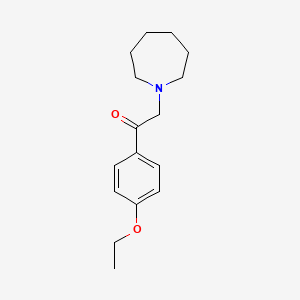
2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a phenyl group substituted with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-1-yl)-1-(4-ethoxyphenyl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of azepane.
2-(Morpholin-4-yl)-1-(4-ethoxyphenyl)ethan-1-one: Contains a morpholine ring instead of azepane.
2-(Pyrrolidin-1-yl)-1-(4-ethoxyphenyl)ethan-1-one: Features a five-membered pyrrolidine ring.
Uniqueness
2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one is unique due to the presence of the seven-membered azepane ring, which may confer distinct chemical and biological properties compared to its analogs with different ring sizes.
Eigenschaften
CAS-Nummer |
88675-32-5 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H23NO2/c1-2-19-15-9-7-14(8-10-15)16(18)13-17-11-5-3-4-6-12-17/h7-10H,2-6,11-13H2,1H3 |
InChI-Schlüssel |
WAATZWQHJLXBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





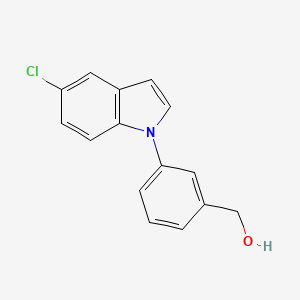
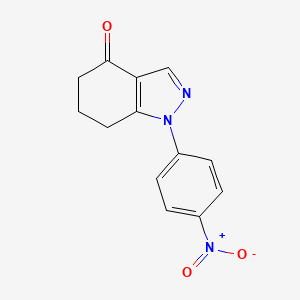
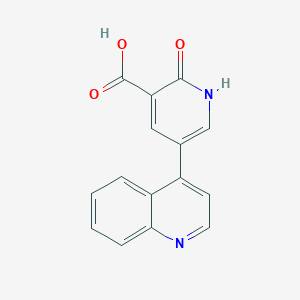
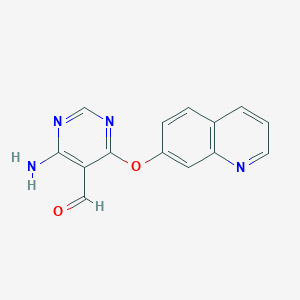
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)


![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)
